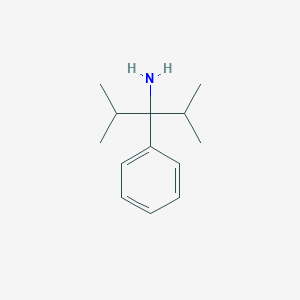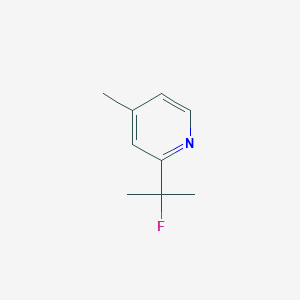
2,4-Dimethyl-3-phenylpentan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3-phenylpentan-3-amine is an organic compound with the molecular formula C7H17N. It is a primary aliphatic amine characterized by a pentane backbone with two methyl groups at positions 2 and 4, and a phenyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-phenylpentan-3-amine typically involves the following steps:
Phenyl Grignard Reaction: The reaction starts with the formation of phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether.
Alkylation: The phenylmagnesium bromide is then reacted with 2,4-dimethylpentan-3-one to form the corresponding tertiary alcohol.
Reduction: The tertiary alcohol is reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The key considerations include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-3-phenylpentan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Nitro compounds, amides.
Reduction: Secondary or tertiary amines.
Substitution: Nitrophenyl derivatives, halogenated phenyl compounds.
Applications De Recherche Scientifique
2,4-Dimethyl-3-phenylpentan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,4-Dimethyl-3-phenylpentan-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being studied.
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-3-phenylpentan-3-amine is structurally similar to other amines, such as:
2,4-Dimethylpentan-3-amine: Lacks the phenyl group.
3-Phenylpentan-3-amine: Lacks the methyl groups at positions 2 and 4.
2,4-Dimethyl-3-aminopentane: Similar structure but different functional group placement.
Uniqueness: The presence of both the phenyl group and the methyl groups at specific positions gives this compound unique chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
2,4-dimethyl-3-phenylpentan-3-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)13(14,11(3)4)12-8-6-5-7-9-12/h5-11H,14H2,1-4H3 |
Clé InChI |
OQWVGYUWTXMDBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)
![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)


![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)



![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)

